BenchChemオンラインストアへようこそ!

5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Pfmrk inhibition antimalarial kinase Plasmodium falciparum CDK

5-(4-Chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1215458-17-5) is a synthetic, dual-substituted pyrimido[5,4-b]indol-4(5H)-one derivative bearing a 4-chlorobenzyl group at the N5 position and a 4-methoxybenzyl group at the N3 position. The compound belongs to the broader pyrimidoindole class, a tricyclic scaffold formed by fusion of a pyrimidine ring with an indole.

Molecular Formula C25H20ClN3O2
Molecular Weight 429.9
CAS No. 1215458-17-5
Cat. No. B2713835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS1215458-17-5
Molecular FormulaC25H20ClN3O2
Molecular Weight429.9
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
InChIInChI=1S/C25H20ClN3O2/c1-31-20-12-8-17(9-13-20)14-28-16-27-23-21-4-2-3-5-22(21)29(24(23)25(28)30)15-18-6-10-19(26)11-7-18/h2-13,16H,14-15H2,1H3
InChIKeyNVIFRCLSUGKWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1215458-17-5): Compound Identity and Kinase Inhibition Baseline


5-(4-Chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1215458-17-5) is a synthetic, dual-substituted pyrimido[5,4-b]indol-4(5H)-one derivative bearing a 4-chlorobenzyl group at the N5 position and a 4-methoxybenzyl group at the N3 position [1]. The compound belongs to the broader pyrimidoindole class, a tricyclic scaffold formed by fusion of a pyrimidine ring with an indole . Its biological annotation in BindingDB (BDBM50409725, CHEMBL1213804), curated by ChEMBL, reports inhibitory activity against three cyclin-dependent kinase (CDK) targets: Plasmodium falciparum PfPK5, Pfmrk, and human CDK1/cyclin B [1]. The core pyrimido[5,4-b]indol-4-one scaffold is structurally distinct from the more extensively studied pyrimido[4,5-b]indole isomer, which predominates in pharmacologically active molecules including GSK-3β and BET bromodomain inhibitors .

Why In-Class Substitution Is Not Advisable: Evidence-Based Differentiation for 5-(4-Chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one


Within the pyrimido[5,4-b]indole chemotype, kinase inhibition profiles are exquisitely sensitive to the identity and position of N3 and N5 substituents [1]. The target compound's unique combination of a 4-chlorobenzyl at N5 and a 4-methoxybenzyl at N3 generates a selectivity fingerprint—Pfmrk IC50 = 3.5 µM, human CDK1 IC50 = 12 µM, PfPK5 IC50 = 130 µM [1]—that cannot be assumed for close analogs. A structurally related compound, 8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one, reported completely different kinase targets (CK1δ/ε and GSK3β, IC50 ~200–500 nM) , while 4-methoxybenzyl-substituted pyrimido[5,4-b]indol-4-amines exhibited activity against CK1 and DYRK1A with micromolar to submicromolar potency [2]. These divergent profiles demonstrate that generic substitution within this scaffold is not functionally equivalent and would compromise target engagement for malaria kinase-focused or CDK selectivity-driven research applications [1].

Quantitative Differentiation Guide: 5-(4-Chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one Against Kinase Inhibitor Comparators


Pfmrk Inhibitory Potency: 5.1-Fold Improvement Over the First Reported Pfmrk Inhibitor

The target compound inhibits Pfmrk with an IC50 of 3.5 µM, representing a 5.1-fold improvement in potency over 3-phenyl-quinolinone (IC50 = 18 µM), the first compound reported to inhibit Pfmrk at the micromolar range [1][2]. This places the target compound in an intermediate potency tier: less potent than the oxindole-based Pfmrk-selective inhibitors (IC50 ≈ 1.5 µM) and WR 216174 (IC50 = 1.4 µM), but substantially more potent than the historical benchmark 3-phenyl-quinolinone [2][3].

Pfmrk inhibition antimalarial kinase Plasmodium falciparum CDK cyclin-dependent kinase malaria drug target

Intra-Target Selectivity: 37-Fold Preferential Inhibition of Pfmrk Over PfPK5

The target compound exhibits a 37-fold selectivity window for Pfmrk (IC50 = 3.5 µM) over PfPK5 (IC50 = 130 µM) [1]. This selectivity profile is the inverse of that observed for the known CDK inhibitors Nu6102 and Purvalanol B, which potently inhibit PfPK5 (IC50 = 215 nM and 130 nM, respectively) but are more potent against human CDKs, limiting their utility as Plasmodium-selective probes [2]. The target compound's preference for Pfmrk over PfPK5 also contrasts with WR 216174, which shows a substantially larger 136-fold Pfmrk-over-PfPK5 selectivity but weaker discrimination against human CDK1 (Pfmrk/hCDK1 ratio = 0.048 for WR 216174 vs. 0.29 for the target compound) [3].

kinase selectivity PfPK5 Pfmrk malaria CDK target selectivity profiling

Human CDK1 Cross-Reactivity Profile: 3.4-Fold Discrimination Between Pfmrk and Human CDK1

The target compound inhibits human CDK1/cyclin B with an IC50 of 12 µM, yielding a Pfmrk/human CDK1 selectivity ratio of 0.29 (Pfmrk IC50 3.5 µM / hCDK1 IC50 12 µM) [1]. This profile indicates moderate discrimination—the compound is 3.4-fold more potent against the parasite kinase Pfmrk than the human ortholog CDK1. For comparison, WR 216174 displays a Pfmrk/hCDK1 ratio of 0.048 (1.4 µM / 29 µM), approximately 6-fold more parasite-selective [2]. In contrast, oxindole-based Pfmrk inhibitors were reported to have low cross-reactivity against human CDK1, representing a superior selectivity class [3]. The target compound's partial discrimination may be advantageous for applications where simultaneous engagement of human CDK1 and Pfmrk is mechanistically informative.

human CDK1 host kinase selectivity therapeutic window malaria selectivity off-target screening

Structural Differentiation: 4-Chlorobenzyl/4-Methoxybenzyl Disubstitution Defines a Distinct Pharmacophoric Space Within the Pyrimido[5,4-b]indol-4-one Series

The target compound is distinguished by simultaneous occupancy of both the N3 (4-methoxybenzyl) and N5 (4-chlorobenzyl) positions on the pyrimido[5,4-b]indol-4(5H)-one core [1]. This disubstitution pattern is rare among annotated pyrimido[5,4-b]indole derivatives. A structurally close analog, 5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, retains the N3-4-methoxybenzyl but alters the N5 halogenophenyl group, while another related compound, 8-fluoro-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, lacks the N5-chlorobenzyl altogether . The pyrimido[5,4-b]indol-4-amine series studied by Loidreau et al. (2020) demonstrated that even subtle modifications to the 4-amino substituent shift kinase selectivity between CK1δ/ε, DYRK1A, CDK5, and GSK-3 [2]. The unique dual N3/N5 disubstitution pattern of the target compound therefore occupies a distinct pharmacophoric space not represented by existing chemotype collections.

structure-activity relationship pyrimidoindole scaffold N3/N5 substitution pharmacophore chemical diversity

PfPK5 ATP-Binding Site Structural Exploitability: Basis for Achieving Selective Inhibition

Crystal structures of PfPK5 (PDB: 1OB3, 1V0B) have identified regions of the CDK active site that can be exploited to achieve significant gains in inhibitor potency and selectivity [1][2]. Sequence differences between PfPK5 and human CDKs within inhibitor binding sites suggest that selective inhibition is an attainable goal [1]. The target compound's 10.8-fold selectivity for human CDK1 (IC50 = 12 µM) over PfPK5 (IC50 = 130 µM) demonstrates that the pyrimido[5,4-b]indol-4-one scaffold can differentially engage CDK active sites, consistent with the structurally demonstrated exploitability of PfPK5's unique binding pocket features [2]. This provides a structural rationale for why the target compound, with its specific N3/N5 disubstitution, achieves a selectivity profile distinct from classical ATP-competitive CDK inhibitors like Purvalanol B, which inhibit PfPK5 at 130 nM but lack species selectivity [3].

PfPK5 crystal structure ATP-binding site selective inhibitor design malaria CDK structure-based drug design

Prioritized Research and Industrial Application Scenarios for 5-(4-Chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one


P. falciparum Cell Cycle Probe: Pfmrk-Selective Chemical Biology Studies

With a Pfmrk IC50 of 3.5 µM and 37-fold selectivity over PfPK5 [1], this compound serves as a differentiated chemical probe for dissecting Pfmrk-dependent phenotypes in the malaria parasite intraerythrocytic cycle. Unlike pan-CDK inhibitors that obscure target-specific effects, the compound's intra-parasite selectivity window allows researchers to attribute cellular phenotypes specifically to Pfmrk inhibition rather than PfPK5 or other CDK family members.

Pyrimido[5,4-b]indol-4-one Scaffold SAR Expansion for Malaria Kinase Programs

The unique N3-(4-methoxybenzyl)/N5-(4-chlorobenzyl) disubstitution pattern, combined with experimentally determined IC50 values against three therapeutically relevant kinases (Pfmrk, PfPK5, human CDK1) [1], provides a data-rich starting point for systematic SAR exploration. Medicinal chemistry teams can use this compound as a reference scaffold to probe the impact of modifications at N3, N5, and the indole ring on kinase selectivity, leveraging the existing PfPK5 structural data (PDB: 1OB3, 1V0B) [2] for structure-guided design.

Human CDK1/PfPK5 Differential Engagement Model System

The compound's inverted selectivity—10.8-fold preference for human CDK1 (IC50 = 12 µM) over PfPK5 (IC50 = 130 µM) [1]—makes it uniquely suited as a tool compound for studying differential CDK active-site engagement. This contrasts with Purvalanol B and Nu6102, which potently inhibit PfPK5 at nanomolar concentrations but lack species selectivity [3]. Researchers can employ this compound to validate computational selectivity prediction models and to benchmark the achievable selectivity window for pyrimidoindole-based CDK inhibitors.

Reference Standard for Pyrimido[5,4-b]indol-4-one Physicochemical Profiling

As a well-defined, synthetically accessible pyrimido[5,4-b]indol-4(5H)-one bearing two distinct aryl substituents, this compound (MW ~429.9, CAS 1215458-17-5) [1] can serve as a physicochemical reference standard for solubility, logP, permeability, and metabolic stability profiling within the pyrimidoindole chemotype class. Such data are essential for procurement decisions where consistent lot-to-lot material is required for reproducible ADME/Tox screening cascades.

Quote Request

Request a Quote for 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.